4-((2,6-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-((2,6-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 578736-94-4) is a triazole-based Schiff base featuring a 2,6-dichlorobenzylidene group and a 2-methoxyphenyl substituent. Its molecular formula is C₁₆H₁₁Cl₂FN₄OS (as per ), though minor discrepancies exist in reported structures (e.g., lists C₁₆H₁₂Cl₂N₄OS). The compound is synthesized via condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,6-dichlorobenzaldehyde in glacial acetic acid, followed by purification .
Key structural attributes include:
- Electron-withdrawing groups: The 2,6-dichlorophenyl moiety enhances electrophilicity and stability of the Schiff base.
- Thiol group: Positioned at C3, it enables metal coordination and redox activity.
Properties
CAS No. |
478256-66-5 |
|---|---|
Molecular Formula |
C16H12Cl2N4OS |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-14-8-3-2-5-10(14)15-20-21-16(24)22(15)19-9-11-12(17)6-4-7-13(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
ZLYOYZAVSNAXES-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((2,6-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial and Antiviral Potential :
- Compounds with nitro groups (e.g., 4-NO₂ substituents) show moderate antibacterial activity but higher toxicity .
- Triazole derivatives with pyridinyl or thiophenyl groups () exhibit anticancer activity (IC₅₀: 10–50 µM against MCF-7 and Hep-G2 cells).
- The target compound’s 2-methoxyphenyl group may enhance membrane permeability, but direct antiviral data are lacking .
Toxicity Profiles :
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